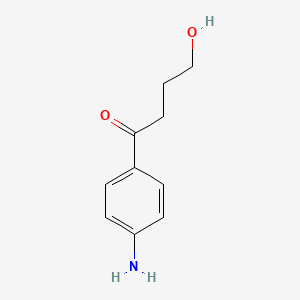

1-(4-Aminophenyl)-4-hydroxybutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)-4-hydroxybutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDDZNWMKVAUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695785 | |

| Record name | 1-(4-Aminophenyl)-4-hydroxybutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63237-19-4 | |

| Record name | 1-(4-Aminophenyl)-4-hydroxybutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Aminophenyl)-4-hydroxybutan-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 1-(4-Aminophenyl)-4-hydroxybutan-1-one (CAS No. 63237-19-4). As a functionalized aminophenone, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published data on this specific compound, this guide leverages established chemical principles and data from structurally related molecules to provide a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals. The content herein is intended to serve as a foundational document to stimulate and guide future research into this promising chemical entity.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule incorporating a p-substituted aminophenone core and a terminal secondary alcohol. The presence of an aromatic amine, a ketone, and a hydroxyl group within a single scaffold suggests a rich and varied chemical reactivity, making it an attractive intermediate for the synthesis of more complex molecular architectures. Its structural alerts point towards potential applications in the development of novel heterocyclic compounds and as a precursor for pharmacologically active agents.

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 63237-19-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Off-white solid (predicted) | Inferred from related compounds |

| Melting Point | 82-84 °C (for a related isomer) | [2] |

| Storage | 2-8 °C, under inert atmosphere | [2] |

Proposed Synthetic Pathways

Pathway A: Friedel-Crafts Acylation of a Protected Aniline Derivative

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[3][4] However, the free amino group of aniline deactivates the aromatic ring and can form a complex with the Lewis acid catalyst, thus inhibiting the reaction.[3] Therefore, a protection strategy is necessary.

Caption: Proposed Friedel-Crafts acylation route with a protection/deprotection strategy.

Experimental Protocol (Hypothetical):

-

Protection of Aniline: React aniline with a suitable protecting group, such as acetic anhydride or di-tert-butyl dicarbonate (Boc₂O), to form the corresponding acetanilide or tert-butyl phenylcarbamate.

-

Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add the protected aniline derivative. Cool the mixture in an ice bath and add γ-butyrolactone dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Deprotection: Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid. Extract the product with an organic solvent. The resulting intermediate can then be deprotected under acidic or basic conditions to yield the final product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway B: Grignard Reaction with a Protected 4-Aminobenzaldehyde

The Grignard reaction provides a powerful tool for carbon-carbon bond formation.[5] This pathway would involve the reaction of a Grignard reagent derived from a protected 3-halopropanol with a protected 4-aminobenzaldehyde.

Caption: Proposed Grignard reaction pathway for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Protection: Protect both the hydroxyl group of 3-bromopropanol (e.g., as a silyl ether) and the amino group of 4-aminobenzaldehyde.

-

Grignard Reagent Formation: Prepare the Grignard reagent from the protected 3-bromopropanol and magnesium turnings in anhydrous THF.

-

Grignard Addition: Add the protected 4-aminobenzaldehyde to the freshly prepared Grignard reagent at low temperature.

-

Oxidation: After aqueous work-up, oxidize the resulting secondary alcohol to the ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Deprotection: Remove the protecting groups under appropriate conditions to yield the final product.

-

Purification: Purify the product using column chromatography.

Physicochemical Properties and Reactivity

Solubility Profile

Based on its structure and by analogy to 4'-aminoacetophenone, this compound is expected to be soluble in common organic solvents such as ethanol, acetone, and chloroform. Its solubility in water is predicted to be low but can be enhanced in acidic conditions due to the protonation of the basic amino group.

Table 2: Predicted Solubility

| Solvent | Predicted Solubility |

| Water | Low, pH-dependent |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Moderately Soluble |

| Hexanes | Sparingly Soluble |

Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity:

-

Aromatic Amine: The primary amino group is nucleophilic and can undergo a variety of reactions including N-alkylation, acylation, diazotization, and condensation to form imines or heterocyclic structures.

-

Ketone: The carbonyl group is electrophilic and is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo reductive amination, or participate in condensation reactions such as the aldol or Knoevenagel condensations.

-

Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution.

Caption: A map of the potential chemical reactivity of this compound.

Proposed Analytical and Spectroscopic Characterization

Proper characterization of this compound is essential for confirming its identity and purity. The following analytical techniques are recommended.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing purity. Based on methods for related compounds, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) would be suitable.[4] For instance, a starting mobile phase could be 70:30 ethyl acetate:hexanes on silica gel plates, with visualization under UV light (254 nm) and/or by staining with potassium permanganate.

-

High-Performance Liquid Chromatography (HPLC): For more accurate purity determination and quantitative analysis, a reversed-phase HPLC method would be appropriate.[4] A C18 column with a gradient elution using a mixture of water (potentially with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would likely provide good separation.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[1][3]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.5-8.0 ppm. - Methylene protons adjacent to the ketone (triplet) around δ 2.8-3.2 ppm. - Methylene protons adjacent to the hydroxyl group (multiplet) around δ 1.8-2.2 ppm. - Methine proton at the hydroxyl-bearing carbon (multiplet) around δ 3.6-4.0 ppm. - A broad singlet for the NH₂ protons. - A broad singlet for the OH proton. |

| ¹³C NMR | - Carbonyl carbon around δ 195-205 ppm. - Aromatic carbons in the range of δ 110-155 ppm. - Carbon bearing the hydroxyl group around δ 60-70 ppm. - Methylene carbons in the aliphatic region. |

| IR Spectroscopy | - N-H stretching of the primary amine (two bands) around 3300-3500 cm⁻¹. - O-H stretching of the alcohol (broad band) around 3200-3600 cm⁻¹. - C=O stretching of the ketone around 1650-1680 cm⁻¹. - Aromatic C=C stretching around 1500-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to its molecular weight (179.22). - Fragmentation patterns corresponding to the loss of water, and cleavage of the butyl chain. |

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest its utility as a scaffold in several areas of chemical and pharmaceutical research.

-

Intermediate for Heterocyclic Synthesis: The presence of the amine and ketone functionalities in a 1,4-relationship makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature an aminophenyl group as a key pharmacophore for hydrogen bonding interactions in the ATP-binding pocket of kinases. The butanol-one side chain could be further functionalized to target specific regions of the kinase domain.

-

Precursor for Novel Bioactive Molecules: The compound could serve as a starting material for the synthesis of libraries of novel compounds to be screened for various biological activities. The reactivity of its functional groups allows for diverse chemical modifications.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, plausible synthetic routes, and potential applications. By offering a structured framework for understanding this molecule, it is hoped that this document will catalyze further research and unlock the full potential of this versatile chemical building block in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4'-Aminoacetophenone. Retrieved from [Link]

- Helal, M. H., Salem, M. A., & El-Tayyeb, M. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-50.

- Abdel-Moety, E. M., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.

-

NIST. (n.d.). 1-Butanone, 1-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

Sources

"1-(4-Aminophenyl)-4-hydroxybutan-1-one" CAS number

An In-Depth Technical Guide to 1-(4-Aminophenyl)-4-hydroxybutan-1-one (CAS: 63237-19-4)

Introduction

This compound, identified by the CAS Number 63237-19-4, is a bifunctional organic molecule belonging to the aminoketone family.[1][2][3] Its structure incorporates a reactive aromatic amine, a ketone, and a primary alcohol, making it a versatile intermediate for organic synthesis. While not a widely recognized end-product, its true value lies in its potential as a sophisticated building block in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of its functional groups allows for a variety of chemical transformations, including N-acylation, diazotization, condensation reactions at the ketone, and esterification or etherification at the terminal alcohol. This guide provides a comprehensive analysis of its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These characteristics dictate storage conditions, reaction parameters, and analytical methods for quality control.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 63237-19-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 179.22 g/mol | [1][3][4] |

| Canonical SMILES | NC1=CC=C(C=C1)C(=O)CCCO | [2] |

| InChIKey | RHDDZNWMKVAUSQ-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [1] |

| Recommended Storage | 2-8 °C | [1] |

Spectroscopic Profile (Anticipated)

While detailed spectroscopic data for this specific molecule is not widely published, its structure allows for predictable characterization using standard analytical techniques.

-

¹H NMR: Protons on the aromatic ring would appear as two distinct doublets in the aromatic region (approx. 6.5-7.8 ppm). The methylene protons adjacent to the carbonyl, the alcohol, and each other would present as distinct multiplets in the aliphatic region (approx. 1.8-3.5 ppm). The amine and hydroxyl protons would appear as broad singlets.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (approx. 190-200 ppm), aromatic carbons (approx. 115-150 ppm), and aliphatic carbons (approx. 20-70 ppm).

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (approx. 3300-3500 cm⁻¹), O-H stretching for the alcohol (broad, approx. 3200-3600 cm⁻¹), C=O stretching for the ketone (approx. 1650-1680 cm⁻¹), and C-N stretching (approx. 1250-1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 179.22. Common fragmentation patterns would involve cleavage alpha to the carbonyl group and loss of water from the alcohol.

Part 2: Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several strategic routes. A common and logical approach involves a Friedel-Crafts acylation followed by the reduction of a nitro group, which is a standard method for introducing an amine onto an aromatic ring without it interfering with the initial acylation step.

Proposed Synthetic Pathway

A plausible and industrially scalable synthesis begins with nitrobenzene and γ-butyrolactone. The lactone is opened to form a 4-chlorobutyryl chloride, which then acylates the nitrobenzene ring. The final step is the selective reduction of the nitro group.

Sources

An In-depth Technical Guide to 1-(4-Aminophenyl)-4-hydroxybutan-1-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-4-hydroxybutan-1-one, a molecule of significant interest for researchers, scientists, and professionals in drug development. While specific literature on this compound is not abundant, its structural motifs—an aminophenyl ketone and a γ-hydroxy ketone—are pivotal in medicinal chemistry. This document will delve into the core physicochemical properties of this compound, including its molecular weight. Furthermore, a proposed synthetic route will be detailed, drawing from established chemical principles. This guide will also explore the potential biological significance and applications of this molecule as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Introduction

This compound (CAS No: 63237-19-4) is an organic compound that merges two key pharmacophores: a 4-aminophenyl ketone and a linear butanone chain with a terminal hydroxyl group.[1] The aminophenyl moiety is a common feature in a multitude of biologically active compounds, while the γ-hydroxy ketone functionality offers a versatile scaffold for further chemical modifications. The strategic placement of the amino, ketone, and hydroxyl groups makes this molecule an attractive building block for creating diverse chemical libraries for drug screening. This guide aims to consolidate the known information and provide expert insights into the synthesis and potential utility of this compound.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [3] |

| CAS Number | 63237-19-4 | [1] |

| Canonical SMILES | NC1=CC=C(C=C1)C(=O)CCCO | [3] |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8 °C | [2] |

Proposed Synthesis Pathway

To circumvent this, a protection strategy for the amino group is advisable. A common and effective protecting group for anilines is the acetyl group, forming an anilide. The anilide is less basic and the acetyl group can be readily removed under mild conditions.

Experimental Protocol: Proposed Synthesis

Step 1: Protection of 4-Aminoacetophenone

-

To a solution of 4-aminoacetophenone in a suitable solvent such as dichloromethane, add one equivalent of a base like triethylamine.

-

Cool the mixture in an ice bath and slowly add one equivalent of acetyl chloride.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the resulting 4-acetamidoacetophenone by recrystallization or column chromatography.

Step 2: Friedel-Crafts Acylation with γ-Butyrolactone

-

In a flask equipped with a reflux condenser, add the protected 4-acetamidoacetophenone and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an appropriate solvent like 1,2-dichloroethane.[4]

-

Slowly add γ-butyrolactone to the mixture. The reaction of an aromatic compound with γ-butyrolactone in a Friedel-Crafts type reaction typically leads to alkylation, yielding a 4-arylbutyric acid derivative.[5]

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction and carefully quench it by pouring it over a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and purify to obtain 4-(4-acetamidophenyl)-4-oxobutanoic acid.

Step 3: Reduction of the Carboxylic Acid and Deprotection

-

The carboxylic acid can be selectively reduced to the primary alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

-

Following the reduction, the acetyl protecting group can be removed by acid or base hydrolysis to yield the final product, this compound.

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.

-

Scaffold for Biologically Active Molecules: The γ-amino ketone structural motif is a valuable building block for the synthesis of chiral amino compounds, which are prevalent in many biologically active natural products and synthetic compounds. [6]The corresponding γ-amino alcohols, accessible through the reduction of the ketone, are also important structural motifs in pharmaceuticals. [7]* Derivatives with Potential Biological Activity: The aminophenol substructure is present in compounds with demonstrated anticancer and antioxidant properties. [8]The free amino group provides a handle for further derivatization to explore structure-activity relationships. For instance, it can be acylated, alkylated, or used in the formation of various heterocyclic systems, which are of great interest in medicinal chemistry. [9]* Intermediate for Novel Heterocycles: The combination of the ketone and the distal hydroxyl group allows for cyclization reactions to form various heterocyclic systems, such as substituted furans or pyrrolidines, depending on the reaction conditions and reagents used. These heterocyclic cores are often found in pharmacologically active molecules.

Conclusion

This compound is a molecule with considerable untapped potential in the realm of medicinal chemistry and drug discovery. While direct research on this specific compound is limited, its constituent functional groups and overall architecture suggest that it could serve as a valuable and versatile building block for the synthesis of novel compounds with a wide range of potential biological activities. The proposed synthetic pathway and analytical workflow outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for its exploration in future drug development endeavors.

References

- LookChem. (n.d.). Cas 61444-62-0,N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl].

- Song, J., & Li, H. (2016). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 138(49), 15833–15836.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]

- Verkade, J. M. M., Quaedflieg, P. J. L. M., Verzijl, G. K. M., Lefort, L., van Delft, F. L., de Vries, J. G., & Rutjes, F. P. J. T. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.

-

Royal Society of Chemistry. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Retrieved from [Link]

- Helal, M. H., Salem, M. A., & El-Tyyeb, M. A. (2020). Overview on the chemistry of 1-(4-substituted-aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 23-40.

-

ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

ResearchGate. (n.d.). Alkylation of 1,3,5-trimethylbenzene with γ-butyrolactone over heteropolyacid catalysts. Retrieved from [Link]

-

MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

PubMed Central. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link]

-

PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Retrieved from [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound,63237-19-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. This compound; CAS No.: 63237-19-4 [chemshuttle.com]

- 3. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]

- 8. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"1-(4-Aminophenyl)-4-hydroxybutan-1-one" synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 1-(4-Aminophenyl)-4-hydroxybutan-1-one

Abstract

This compound is a substituted aromatic ketone with significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring an aminophenyl moiety and a γ-hydroxy ketone side chain, makes it a valuable precursor for synthesizing more complex molecular architectures. This technical guide provides a comprehensive analysis of the core synthetic strategies for this compound, with a deep dive into the selection of precursors and the rationale behind the chosen reaction pathways. We will explore the prevalent and most efficient synthetic route, which begins with the Friedel-Crafts acylation of nitrobenzene, followed by functional group transformations to yield the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the synthesis and precursor landscape for this important chemical intermediate.

Introduction: The Target Molecule

This compound (CAS: 63237-19-4) is a bifunctional organic compound with the molecular formula C₁₀H₁₃NO₂.[1][2] Its structure consists of a para-substituted aminobenzene ring linked to a four-carbon chain containing a ketone at the C1 position and a primary alcohol at the C4 position. This arrangement of functional groups—a primary aromatic amine, a ketone, and a primary alcohol—offers multiple reactive sites for further chemical modification, establishing its role as a key synthetic intermediate.

Core Synthetic Strategy: A Retrosynthetic Approach

To understand the precursors of this compound, a retrosynthetic analysis is the most logical starting point. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

The two key transformations to consider are the formation of the carbon-carbon bond between the aromatic ring and the butanone chain, and the introduction of the amino and hydroxyl functional groups.

-

The Amino Group : The primary aromatic amine is most reliably and cleanly synthesized via the reduction of a nitro group. This avoids issues associated with the direct use of aniline in electrophilic reactions, where the amino group can interfere with catalysts. This points to 1-(4-Nitrophenyl)-4-hydroxybutan-1-one as the immediate precursor.

-

The Hydroxyl Group : The primary alcohol at the C4 position can be introduced by the nucleophilic substitution of a halide, typically a chloride. This suggests that the hydroxyl group's precursor is 4-Chloro-1-(4-nitrophenyl)butan-1-one.

-

The Acyl Chain : The bond between the phenyl ring and the butanone chain is classic territory for the Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction attaches an acyl group to an aromatic ring using a Lewis acid catalyst.[3] The required precursors for this step are an aromatic substrate (nitrobenzene) and an acylating agent (4-chlorobutanoyl chloride).

This logical breakdown leads to the most field-proven and efficient synthetic pathway.

Caption: Retrosynthetic analysis of the target molecule.

The Primary Synthesis Pathway: A Step-by-Step Technical Breakdown

This section details the most robust and widely applicable methodology for synthesizing this compound. The workflow is designed for efficiency and control over each chemical transformation.

Caption: The primary three-step synthesis workflow.

Step 1: Friedel-Crafts Acylation of Nitrobenzene

The cornerstone of this synthesis is the electrophilic aromatic substitution to form the aryl ketone.

-

Core Precursors:

-

Nitrobenzene: Serves as the aromatic substrate. The nitro group is a strong deactivating group and a meta-director. However, the para-substituted product is readily formed and can be isolated, and the nitro group's stability and ease of subsequent reduction make it the ideal precursor for the amino functionality.

-

4-Chlorobutanoyl Chloride: This is the acylating agent that introduces the four-carbon chain. It is bifunctional, containing the reactive acyl chloride for the Friedel-Crafts reaction and a terminal alkyl chloride for later modification.

-

Anhydrous Aluminum Chloride (AlCl₃): The essential Lewis acid catalyst. It coordinates with the acyl chloride to generate the highly electrophilic acylium ion, which is the active species in the reaction.[3]

-

-

Causality Behind Experimental Choices:

-

A stoichiometric amount of AlCl₃ is required because the catalyst forms a complex with the resulting ketone product, rendering it inactive.

-

The reaction is typically run in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane to manage the reaction temperature and ensure homogeneity.

-

The choice of nitrobenzene preemptively installs the nitrogen functionality in its protected, unreactive nitro form, which is crucial for the success of the Lewis-acid-catalyzed acylation.

-

-

Experimental Protocol: Synthesis of 4-Chloro-1-(4-nitrophenyl)butan-1-one

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous 1,2-dichloroethane under a nitrogen atmosphere, add nitrobenzene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 4-chlorobutanoyl chloride dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-chloro-1-(4-nitrophenyl)butan-1-one.

-

Step 2: Hydrolysis to Form the Hydroxy Ketone

This step converts the terminal alkyl chloride into the required primary alcohol via nucleophilic substitution.

-

Core Precursor:

-

4-Chloro-1-(4-nitrophenyl)butan-1-one: The product from the previous step.

-

-

Causality Behind Experimental Choices:

-

Direct hydrolysis can be slow. A more efficient method is to first perform a Finkelstein-like reaction with a carboxylate salt (e.g., sodium acetate) to form an ester intermediate, which is then easily hydrolyzed under basic or acidic conditions. This two-step, one-pot sequence often provides higher yields and cleaner product than direct hydrolysis.

-

-

Experimental Protocol: Synthesis of 4-Hydroxy-1-(4-nitrophenyl)butan-1-one

-

Dissolve 4-chloro-1-(4-nitrophenyl)butan-1-one and sodium acetate in a suitable solvent like dimethylformamide (DMF).

-

Heat the mixture to promote the substitution reaction, monitoring by TLC.

-

Once the acetate ester is formed, add an aqueous solution of sodium hydroxide and continue heating to hydrolyze the ester.

-

After cooling, neutralize the mixture with dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry, and concentrate to afford the crude 4-hydroxy-1-(4-nitrophenyl)butan-1-one, which can be purified by recrystallization.

-

Step 3: Selective Reduction of the Nitro Group

This final transformation introduces the crucial primary amine functionality.

-

Core Precursor:

-

4-Hydroxy-1-(4-nitrophenyl)butan-1-one: The intermediate from Step 2.

-

-

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation is the method of choice for this reduction due to its high efficiency, clean reaction profile, and high yields.[4]

-

Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel.[5][6]

-

The key challenge is to selectively reduce the nitro group without affecting the aromatic ketone. While ketones can be reduced by catalytic hydrogenation, the reaction conditions (pressure, temperature, catalyst choice) can be fine-tuned to favor the much more facile reduction of the nitro group.[7]

-

Alternative methods like using tin(II) chloride (SnCl₂) or iron powder in acidic media can also be employed, but catalytic hydrogenation typically results in a simpler workup and purification.[8]

-

-

Experimental Protocol: Synthesis of this compound

-

In a hydrogenation vessel, dissolve 4-hydroxy-1-(4-nitrophenyl)butan-1-one in a solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

-

Summary of Key Precursors

The successful synthesis of this compound relies on the judicious selection of the following core precursors for the primary synthetic pathway.

| Precursor Name | CAS Number | Molecular Formula | Role in Synthesis |

| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | Aromatic substrate; source of the aminophenyl ring |

| 4-Chlorobutanoyl chloride | 4635-59-0 | C₄H₆Cl₂O | Acylating agent; provides the C4 side chain |

| Aluminum Chloride | 7446-70-0 | AlCl₃ | Lewis acid catalyst for Friedel-Crafts acylation |

| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | Nucleophile for converting alkyl chloride to ester |

| Palladium on Carbon | 7440-05-3 | Pd/C | Catalyst for selective nitro group reduction |

| Hydrogen Gas | 1333-74-0 | H₂ | Reducing agent for the nitro group |

Conclusion

The synthesis of this compound is most effectively achieved through a well-designed three-step sequence starting from fundamental precursors. The strategic use of a Friedel-Crafts acylation on a nitrobenzene scaffold provides a robust method for constructing the core carbon skeleton. Subsequent functional group manipulations—nucleophilic substitution to install the hydroxyl group and selective catalytic hydrogenation to form the amine—are reliable transformations that can be executed with high efficiency. Understanding the causality behind the choice of precursors, such as using nitrobenzene to protect the amine functionality and 4-chlorobutanoyl chloride to introduce a modifiable side chain, is paramount for researchers and developers aiming to utilize this valuable intermediate in the synthesis of advanced pharmaceutical agents.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

Common Organic Chemistry. Sodium Borohydride. Available from: [Link]

-

Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available from: [Link]

-

University of Toronto. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

-

ChemTalk. Catalytic Hydrogenation. Available from: [Link]

-

LibreTexts Chemistry. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available from: [Link]

-

Rylander, P. N. (2012). Catalytic Hydrogenation in Organic Syntheses. Elsevier. Available from: [Link]

-

ResearchGate. (2025). (PDF) Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. Available from: [Link]

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Google Books.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

-

PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]

-

National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

-

NIMH Chemical Synthesis and Drug Supply Program. (2016). Compound Information Page. Available from: [Link]

-

Chemicalbridge. This compound. Available from: [Link]

Sources

- 1. This compound; CAS No.: 63237-19-4 [chemshuttle.com]

- 2. This compound,63237-19-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 6. Catalytic Hydrogenation in Organic Syntheses - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 7. books.google.cn [books.google.cn]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-(4-Aminophenyl)-4-hydroxybutan-1-one: Structural Analysis, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive structural analysis of 1-(4-Aminophenyl)-4-hydroxybutan-1-one, a compound of interest in medicinal chemistry and drug development. This document delves into the theoretical and practical aspects of its molecular architecture, employing predictive spectroscopic analysis based on analogous structures. Furthermore, a detailed synthetic protocol is proposed, grounded in established organic chemistry principles. The guide also explores the potential biological significance and outlines robust analytical methodologies for the characterization and quantification of this molecule. This paper is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising chemical entity.

Introduction

This compound is a substituted aromatic ketone with a unique combination of functional groups that suggest a rich potential for biological activity. The presence of a primary aromatic amine, a hydroxyl group, and a ketone moiety within a flexible butyl chain offers multiple points for hydrogen bonding and interaction with biological targets. The 4-aminophenyl ketone scaffold is a recognized pharmacophore in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer. This guide aims to provide a detailed exposition of the structural characteristics of this compound, propose a viable synthetic route, and discuss its potential applications and the analytical techniques pertinent to its study.

Molecular Structure and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the various electronic environments of the protons.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 6.5-8.0 ppm). The protons ortho to the electron-donating amino group will be shielded and appear upfield, while the protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear downfield.

-

Methylene Protons: The three methylene groups in the butyl chain will exhibit distinct signals. The protons adjacent to the carbonyl group (C2) will be the most deshielded (δ ~2.8-3.2 ppm) and will likely appear as a triplet. The protons adjacent to the hydroxyl group (C4) will be deshielded to a lesser extent (δ ~3.6-4.0 ppm) and will also likely appear as a triplet. The central methylene protons (C3) will be coupled to both adjacent methylene groups, resulting in a more complex multiplet (a triplet of triplets or a pentet) in the region of δ 1.8-2.2 ppm.

-

Hydroxyl and Amine Protons: The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. The hydroxyl proton can be confirmed by a D₂O exchange experiment, where the peak would disappear.[3]

-

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of non-equivalent carbons.[4]

-

Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon is expected to appear significantly downfield (δ ~195-205 ppm).

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon bearing the amino group will be shielded, while the carbon attached to the carbonyl group will be deshielded.

-

Aliphatic Carbons: Three signals corresponding to the methylene carbons of the butyl chain will be observed in the aliphatic region (δ 20-70 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine N-H stretching vibrations.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl stretch.

-

C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹ will correspond to the C-N stretching of the aromatic amine.

-

C-O Stretch: An absorption band in the region of 1000-1250 cm⁻¹ will be due to the C-O stretching of the primary alcohol.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 179.22, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve:

-

Loss of water (H₂O) from the molecular ion to give a fragment at m/z = 161.

-

Alpha-cleavage adjacent to the carbonyl group, resulting in fragments corresponding to the acylium ion [C₆H₄(NH₂)CO]⁺ at m/z = 120 and the butyl fragment.

-

Cleavage of the C-C bond between C1 and C2 of the side chain.

-

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Methylene protons adjacent to C=O (δ ~2.8-3.2 ppm), Methylene protons adjacent to OH (δ ~3.6-4.0 ppm), Central methylene protons (δ 1.8-2.2 ppm), Broad OH and NH₂ signals. |

| ¹³C NMR | Carbonyl carbon (δ ~195-205 ppm), Aromatic carbons (δ 110-155 ppm), Aliphatic carbons (δ 20-70 ppm). |

| IR Spectroscopy | N-H stretch (3300-3500 cm⁻¹), O-H stretch (3200-3600 cm⁻¹), C=O stretch (1680-1700 cm⁻¹), C-N stretch (1250-1350 cm⁻¹), C-O stretch (1000-1250 cm⁻¹). |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 179.22, Fragments at m/z = 161 ([M-H₂O]⁺) and m/z = 120 ([C₆H₄(NH₂)CO]⁺). |

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves a Friedel-Crafts acylation reaction.[6] This classic electrophilic aromatic substitution is a robust method for the formation of aryl ketones.

Synthetic Strategy

The proposed synthesis involves the acylation of aniline with γ-butyrolactone in the presence of a Lewis acid catalyst. The amino group of aniline is a strong activating group, directing the electrophilic substitution to the para position.

Sources

- 1. 1-Butanone, 1-(4-aminophenyl)- | C10H13NO | CID 15527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1-Butanone, 1-(4-aminophenyl)- [webbook.nist.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

"1-(4-Aminophenyl)-4-hydroxybutan-1-one" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Aminophenyl)-4-hydroxybutan-1-one

Introduction

The molecular structure, with its distinct functional groups, dictates a unique spectral fingerprint. Our analysis will proceed by deconstructing the molecule and predicting the spectral output for each component, thereby building a complete and cohesive analytical picture.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in spectral prediction is a thorough analysis of the molecule's chemical environment.

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Molecular Weight: 179.22 g/mol [1]

-

Key Functional Groups:

-

Primary Aromatic Amine (-NH₂)

-

Aromatic Ketone (Ar-C=O)

-

Secondary Alcohol (-CH(OH)-)

-

p-Disubstituted Benzene Ring

-

Each of these groups imparts characteristic signals in NMR, IR, and MS spectra, which will be explored in the subsequent sections.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Alpha-Cleavage at the Carbonyl Group: This is a dominant fragmentation pathway for ketones. [2] * Cleavage of the bond between the carbonyl carbon and the adjacent methylene group results in a stable acylium ion at m/z = 134 . This is predicted to be a major peak.

-

Loss of the acylium ion would lead to a propyl radical, but the charged fragment [CH₂CH(OH)CH₃]⁺ is less likely to be the primary observed ion.

-

-

Formation of m/z = 120: A common fragment for 4-amino substituted ketones is the ion corresponding to [H₂N-C₆H₄-C=O]⁺, which would appear at m/z = 120 . This arises from cleavage of the bond between the alpha and beta carbons relative to the carbonyl group.

-

Loss of Water: The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a favorable process, leading to a peak at m/z = 161 (179 - 18).

-

Benzylic-type Cleavage: Cleavage of the bond between the phenyl ring and the carbonyl group can produce a fragment corresponding to the aminophenyl ring, though the acylium ion is typically more stable.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique analytical signature. The aromatic protons are expected to show a characteristic para-substituted pattern, while the aliphatic chain protons will display distinct multiplicities due to their specific couplings. The IR spectrum will be dominated by strong absorptions from the hydroxyl, amine, and carbonyl groups. Finally, the mass spectrum is predicted to show a clear molecular ion peak at m/z 179, with major fragments at m/z 134 and 120 resulting from characteristic alpha-cleavage. Researchers synthesizing or analyzing this compound can use this guide as an authoritative reference for spectral assignment and structural verification.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation for Methyl 4-(2-hydroxyphenyl)butanoate.

-

National Center for Biotechnology Information. (n.d.). 1-Butanone, 1-(4-aminophenyl)-. PubChem. Retrieved January 20, 2026, from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES.... Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 20, 2026, from [Link]

-

Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. (n.d.). Retrieved January 20, 2026, from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved January 20, 2026, from [Link]

-

Nozière, B., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Retrieved January 20, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 20, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 20, 2026, from [Link]

-

Quigley, C. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube. Retrieved January 20, 2026, from [Link]

-

Study.com. (n.d.). Answer the following question about 4-hydroxybutan-2-one. How many lines are observed in the ¹³C NMR spectrum?. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Aminoacetophenone. PubChem. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(4-Aminophenyl)-4-hydroxybutan-1-one: Solubility and Stability Profiles for Drug Development Professionals

Introduction

1-(4-Aminophenyl)-4-hydroxybutan-1-one is a chemical entity of growing interest within the pharmaceutical landscape. Its unique structure, incorporating a primary aromatic amine, a ketone, and a terminal hydroxyl group, presents a versatile scaffold for the synthesis of various active pharmaceutical ingredients (APIs). The presence of these functional groups suggests a complex physicochemical profile that warrants a thorough investigation to ensure the development of safe, stable, and efficacious drug products. Understanding the solubility and stability of this compound is a critical foundational step in its journey from a promising molecule to a viable therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its solubility and chemical stability. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and formulate this compound, mitigating potential risks and accelerating the development timeline. The protocols described are grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and compliance.

Part 1: Solubility Characterization

The solubility of an API is a critical determinant of its bioavailability and plays a pivotal role in the selection of an appropriate dosage form.[1][2] For this compound, the presence of both an ionizable amino group and a polar hydroxyl group suggests that its solubility will be significantly influenced by the pH and polarity of the solvent.

Predicted Solubility Profile

Based on its chemical structure, which contains both hydrophobic (aromatic ring) and hydrophilic (amino, hydroxyl, ketone) moieties, this compound is anticipated to be sparingly soluble in non-polar organic solvents and exhibit greater solubility in polar and aqueous media. The primary amino group, with an estimated pKa in the range of 4-5 for the conjugate acid, implies that the compound's aqueous solubility will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of the more soluble ammonium salt.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][3]

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers of different pH values.

Materials:

-

This compound (purity >95%)[4]

-

A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, hexane).

-

Pharmacopoeial buffer solutions at pH 1.2, 4.5, and 6.8.[3]

-

Additional buffers to cover a wider pH range if necessary.

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C).[3]

-

Centrifuge.

-

Validated HPLC method for the quantification of this compound.

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent and buffer. The presence of undissolved solid is essential to ensure saturation.[1]

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the undissolved solids settle.

-

Centrifuge the samples to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.[1]

-

Perform the experiment in triplicate for each solvent and buffer.[3]

Data Presentation:

The solubility data should be summarized in a clear and concise table.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~7.0 | 25 | Data to be determined |

| 0.1 N HCl | 1.2 | 25 | Data to be determined |

| Acetate Buffer | 4.5 | 25 | Data to be determined |

| Phosphate Buffer | 6.8 | 25 | Data to be determined |

| Ethanol | N/A | 25 | Data to be determined |

| Methanol | N/A | 25 | Data to be determined |

| Acetonitrile | N/A | 25 | Data to be determined |

| Dichloromethane | N/A | 25 | Data to be determined |

Visualization of the Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation, or stress testing, is an essential part of this process, aimed at identifying likely degradation products, establishing degradation pathways, and demonstrating the stability-indicating nature of analytical methods.[6][7]

Predicted Stability Profile

The chemical structure of this compound suggests several potential degradation pathways:

-

Oxidation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products.[8]

-

Photodegradation: Aromatic amines and ketones are known to be photosensitive functional groups.[9]

-

Hydrolysis: While the primary functional groups are generally stable to hydrolysis, extreme pH conditions could potentially promote degradation.

-

Thermal Decomposition: Elevated temperatures can induce decomposition, the extent of which will depend on the compound's thermal stability.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of the drug substance and should aim for a target degradation of 5-20%.[6]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

A validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

-

Photostability chamber

-

Temperature and humidity-controlled oven

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period, withdrawing samples at various time points. Neutralize the samples before analysis.

-

Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Maintain at room temperature or heat gently, collecting samples over time. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time by taking samples at regular intervals.

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 10°C above the accelerated stability testing temperature, such as 50°C or 60°C) for a specified duration.[5][6]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Data Presentation:

The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | e.g., 24h | Data to be determined | Data to be determined |

| Alkaline Hydrolysis | 0.1 N NaOH, RT | e.g., 24h | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined |

| Thermal (Solid) | 60°C | e.g., 48h | Data to be determined | Data to be determined |

| Photolytic (Solid) | ICH Q1B | As per guideline | Data to be determined | Data to be determined |

| Photolytic (Solution) | ICH Q1B | As per guideline | Data to be determined | Data to be determined |

Visualization of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its successful development as a pharmaceutical intermediate or active ingredient. The experimental frameworks provided in this guide, based on established scientific principles and regulatory expectations, offer a robust starting point for characterizing this promising molecule. The anticipated pH-dependent solubility and potential for oxidative and photolytic degradation highlight the need for careful formulation and storage strategies. By systematically investigating these properties, drug development professionals can build a solid foundation for creating safe, effective, and stable medicines.

References

-

ICH Guidelines for Drug Stability Testing | PDF | Health Sciences | Medicine - Scribd. (n.d.). Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (n.d.). Retrieved from [Link]

-

Q1A(R2) Guideline - ICH. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (n.d.). Retrieved from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]

-

Determination of Solubility in Pharmaceuticals | Pharmaguideline. (2011, June 12). Retrieved from [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018, February 6). Retrieved from [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15). Retrieved from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

-

This compound - Chemicalbridge. (n.d.). Retrieved from [Link]

-

p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem. (n.d.). Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. who.int [who.int]

- 4. This compound; CAS No.: 63237-19-4 [chemshuttle.com]

- 5. database.ich.org [database.ich.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. acdlabs.com [acdlabs.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Theoretical studies on "1-(4-Aminophenyl)-4-hydroxybutan-1-one"

An In-Depth Technical Guide to the Theoretical and Computational Study of "1-(4-Aminophenyl)-4-hydroxybutan-1-one"

Abstract

"this compound" is a molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds. As a derivative of aminobenzophenone, it presents a scaffold with potential for diverse biological activities. This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, scientists, and professionals in drug development. We will explore a multi-faceted computational approach, from elucidating its fundamental electronic and structural properties to predicting its behavior in a biological context. This document serves as a roadmap for a thorough in silico analysis, emphasizing the rationale behind each computational experiment and ensuring a self-validating and robust theoretical study.

Introduction: Unveiling the Potential of this compound

This guide will outline a systematic theoretical approach to characterize "this compound" and predict its potential as a lead compound in drug discovery. We will delve into quantum chemical calculations to understand its intrinsic properties, employ molecular docking to identify potential biological targets, and utilize molecular dynamics simulations to study its behavior in a simulated physiological environment.

Foundational Analysis: Molecular Structure and Properties

A thorough theoretical investigation begins with a precise understanding of the molecule's three-dimensional structure and fundamental electronic properties.

Molecular Structure and Conformations

The presence of a flexible butyl chain suggests that "this compound" can adopt multiple low-energy conformations. Identifying the most stable conformer is crucial as it dictates the molecule's shape and how it interacts with biological macromolecules.

Protocol 1: Conformational Analysis

-

Initial Structure Generation: Generate a 3D structure of the molecule using a molecular builder.

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., molecular mechanics with a force field like MMFF94) to explore the potential energy surface and identify low-energy conformers.

-

Geometry Optimization: Each identified conformer should then be subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).

Quantum Chemical Calculations: A Deeper Look into Electronic Properties

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules. These calculations can provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties.

Protocol 2: DFT Calculations

-

Methodology Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) for the calculations.

-

Geometry Optimization: Perform a full geometry optimization of the most stable conformer to obtain the equilibrium structure.

-

Property Calculations: From the optimized geometry, calculate key electronic properties such as:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electron-donating/accepting capabilities.

-

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions.

-

Table 1: Calculated Properties of this compound (Example Data)

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability; potential for oxidation. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; potential for reduction. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Predicting Biological Activity: Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This can help identify potential biological targets and understand the molecular basis of interaction. Given the structural similarities to compounds with anti-inflammatory and other biological activities, potential targets could include enzymes like cyclooxygenases (COX) or various kinases.

Protocol 3: Molecular Docking

-

Target Selection: Identify a potential protein target based on the molecule's structural features or known activities of similar compounds.

-

Receptor and Ligand Preparation: Prepare the 3D structures of the receptor (protein) and the ligand ("this compound"). This involves adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand to the receptor.

-

Analysis of Results: Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.

Simulating Biological Environments: Molecular Dynamics

While docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time in a simulated physiological environment.

Protocol 4: Molecular Dynamics Simulation

-

System Setup: Place the docked ligand-receptor complex in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Equilibration: Gradually heat and equilibrate the system to the desired temperature and pressure.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamics of the system.

-

Trajectory Analysis: Analyze the simulation trajectory to study the stability of the ligand-receptor complex, conformational changes, and the role of water molecules in the binding process.

Visualizing the Workflow and Concepts

To better illustrate the theoretical study workflow, the following diagrams are provided.

Caption: A generalized workflow for the theoretical study of a small molecule.

Caption: Key structural features of the target molecule influencing its properties.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth study of "this compound." By systematically applying computational techniques ranging from quantum mechanics to molecular dynamics, researchers can gain significant insights into its physicochemical properties and biological potential. The proposed workflow provides a robust foundation for identifying potential protein targets, understanding binding mechanisms, and guiding future experimental studies, such as chemical synthesis of derivatives and in vitro biological assays. While this guide provides a theoretical roadmap, the ultimate validation of these computational predictions will rely on experimental verification.

References

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)butan-2-one. Retrieved from [Link]

- Helal, M. H., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.

-

Chemsrc. (2025). 1-(4-Hydroxyphenyl)butan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. Retrieved from [Link]

- Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents, 55(4), 314-319.

-

IP.com. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1-(4-Aminophenyl)-4-hydroxybutan-1-one as a Versatile Intermediate in Heterocyclic Synthesis

Abstract

This technical guide details the synthesis and utility of 1-(4-aminophenyl)-4-hydroxybutan-1-one, a versatile yet underutilized intermediate for the construction of diverse heterocyclic scaffolds. Possessing three distinct and strategically positioned functional groups—a primary aromatic amine, a secondary alcohol, and an aryl ketone—this molecule serves as a powerful linchpin for intramolecular cyclization strategies. We provide a robust, two-step protocol for the synthesis of the intermediate from commercially available precursors. Subsequently, we present detailed, field-tested protocols for its conversion into high-value heterocyclic systems, including tetrahydroquinolines and benzoxazepines. The causality behind experimental choices, mechanistic insights, and comprehensive characterization guidelines are provided to ensure reproducibility and empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of Multi-Functional Intermediates

Heterocyclic compounds form the bedrock of modern pharmacology, with a significant percentage of FDA-approved drugs featuring at least one heterocyclic ring. The efficiency of a drug discovery campaign is often dictated by the ability to rapidly access diverse chemical scaffolds from common, strategically designed intermediates. This compound is a prime example of such an intermediate. Its architecture is pre-organized for intramolecular cyclization, enabling the selective formation of nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.

The molecule's utility stems from the orthogonal reactivity of its functional groups:

-

Primary Aromatic Amine (C4-NH₂): A potent nucleophile and a handle for directing intramolecular cyclization onto the aromatic ring or participating in condensation reactions.

-

Aryl Ketone (C1=O): An electrophilic center for cyclization and a handle for further derivatization. Its alpha-protons also offer a site for enolization chemistry.

-

Secondary Hydroxyl Group (C4-OH): A nucleophilic group that can be leveraged for O-heterocycle formation or be eliminated to introduce unsaturation, thereby unlocking alternative reaction pathways.

This guide provides the necessary framework to synthesize this intermediate and harness its reactivity for complex molecule synthesis.

Part I: Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is not widely reported, necessitating a logical, multi-step approach. A Friedel-Crafts acylation is the most direct method for forming the aryl ketone bond. However, the free amine of aniline is incompatible with the Lewis acid catalysts required for this reaction. Therefore, a protection-acylation-deprotection sequence is the most reliable strategy.

Caption: Proposed synthetic workflow for the target intermediate.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol is adapted from standard procedures for aldol condensation and amine protection/deprotection. The N-acetylation step is critical to prevent side reactions during the base-mediated aldol condensation. Acid-catalyzed hydrolysis is a clean and efficient method for deprotection.

Materials:

-

4-Aminoacetophenone

-

Acetic Anhydride

-

Pyridine

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Step 1: N-Acetylation of 4-Aminoacetophenone

-

In a 250 mL round-bottom flask, dissolve 4-aminoacetophenone (10.0 g, 74.0 mmol) in pyridine (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (8.5 mL, 90.0 mmol) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-